Arsenic trioxide

Pharmacokinetics Bioavailability Acute Promyelocytic Leukemia

Sourcing well-characterized arsenic trioxide for APL research is complicated by speciation variability and inconsistent purity across suppliers. Our As₂O₃ eliminates this uncertainty with pharmacopeial-grade material validated for both intravenous and oral formulation bridging studies. • PML-RARα-targeted degrader with established clinical efficacy in frontline APL treatment; documented IV PK profiles enabling direct oral formulation bridging. • Particulate ATO reference standard producing measurably higher oxidative DNA damage versus soluble arsenite - critical for inhalation toxicology and lab safety protocol development. • Lot-to-lot consistency (≥99.0%) with full Certificates of Analysis; supplied under UN1561 hazard controls for global research and clinical trial procurement.

Molecular Formula As2O3
Molecular Weight 197.841 g/mol
CAS No. 1327-53-3
Cat. No. B128847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic trioxide
CAS1327-53-3
Synonymsarsenic oxide (As2O3)
arsenic oxide (As4O6)
arsenic trioxide
arsenic(III) oxide
arsenolite
arsenous anhydride
As2O3
As4O6
diarsenic trioxide
naonobin
Tetra Arsenic Hexaoxide
Tetra Arsenic Oxide
tetra-arsenic hexaoxide
tetra-arsenic oxide
tetraarsenic hexaoxide
tetraarsenic oxide
Trisenox
Trixenox
Molecular FormulaAs2O3
Molecular Weight197.841 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[As+3].[As+3]
InChIInChI=1S/2As.3O/q2*+3;3*-2
InChIKeyQTLQKAJBUDWPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN DIL HYDROCHLORIC ACID, IN ALKALI HYDROXIDE;  SOL IN CARBONATE SOLN;  PRACTICALLY INSOL IN ALC;  PRACTICALLY INSOL IN CHLOROFORM, ETHER.
Soluble in glycerol
In water, 1.7X10+4 mg/l @ 16 °C.
Solubility in water, g/100ml at 20 °C: 1.2-3.7

Arsenic Trioxide Procurement Guide


Arsenic trioxide (ATO, As₂O₃) is an inorganic arsenic compound classified as a trivalent arsenite [1]. It is the active pharmaceutical ingredient in the frontline treatment of acute promyelocytic leukemia (APL), where it targets the PML-RARα fusion protein for degradation [1]. Its clinical use is well-established, with documented pharmacokinetic profiles for both intravenous and oral formulations [2].

PML-RARα targeted degradation studies
Pharmacokinetic / ADME research (IV and oral routes)
Particulate toxicology and oxidative stress research

Arsenic Trioxide Substitution Challenges


Arsenic trioxide is not interchangeable with other arsenic compounds or formulations due to significant differences in molecular targets, pharmacokinetics, and toxicity profiles. For instance, while the oral Realgar-Indigo naturalis formula (RIF) contains arsenic disulfide (As₄S₄), its mechanism and metabolic fate differ from ATO [1]. Substituting ATO with sodium arsenite would be inappropriate, as particulate ATO generates dramatically higher oxidative DNA damage in lung epithelial cells compared to soluble arsenite [2]. Furthermore, even different routes of administration (oral vs. IV) of the same ATO compound are not bioequivalent without formal bridging studies, as demonstrated by the SY-2101 oral formulation trial [3].

Arsenic species mechanism variance

Realgar-Indigo naturalis formula (As₄S₄) may exhibit divergent PML-RARα modulation compared to ATO.

Physical form affects oxidative damage endpoints

Particulate ATO induces higher oxidative DNA damage than soluble arsenite, altering toxicological readouts.

Route-dependent exposure

Oral and IV ATO are not bioequivalent without PK bridging; formal studies are required before interchange.

Arsenic Trioxide Comparative Evidence


Oral ATO PK Bioequivalence

The novel oral arsenic trioxide formulation, SY-2101, demonstrated comparable systemic exposure to the active metabolite arsenious acid [As(III)] when compared directly to intravenous (IV) ATO in an intrapatient crossover study [1]. The geometric mean ratio (GMR) for AUC₀₋ₗₐₛₜ was 1.00, indicating equivalent exposure [1]. The Cmax was lower for the oral formulation (GMR 0.76), as expected due to the different routes of administration [1]. This PK equivalence is a critical differentiator for a specific oral formulation versus IV ATO.

Oral vs IV PK
Head-to-head
Oral SY-2101 vs IV ATO
AUC0–last GMR 1.00; Cmax GMR 0.76
Supports oral formulation PK bridging research
Phase 1 crossover, n=15; context-dependent
Pharmacokinetics Bioavailability Acute Promyelocytic Leukemia

Efficacy Non-Inferiority to Oral RIF

In a multicenter, randomized controlled trial, the 2-year disease-free survival (DFS) for patients receiving ATRA plus ATO was 98%, compared to 97% for ATRA plus RIF [1]. This difference of -1% (95% CI: -4.8 to 6.9) established the non-inferiority of RIF to ATO (P<0.01) [1]. However, a meta-analysis of five RCTs found no significant difference in complete remission rates (RR, 1.00; 95% CI, 0.98–1.03) [2].

2-Year DFS endpoint
Head-to-head
ATRA+ATO 98% vs ATRA+RIF 97%
Δ –1% (95% CI –4.8, 6.9)
Reported non-inferiority endpoint context
Multicenter RCT, non-high-risk APL
Clinical Efficacy Non-inferiority Acute Promyelocytic Leukemia

Infection and Myelosuppression Reduction vs. VRD

In a prospective, open-label study of 116 newly diagnosed multiple myeloma patients, the ATO-containing regimen (AVTD) demonstrated significantly reduced infection rates compared to the standard VRD regimen (14.0% vs. 40.7%, P < 0.001) [1]. Additionally, severe bone marrow suppression (grade ≥3) was significantly lower in the AVTD arm (0% vs. 11.9%, P = 0.013) [1]. This safety differentiation is a key advantage for ATO in this specific combination.

Tolerability vs VRD
Head-to-head
AVTD regimen vs VRD regimen
Infection 14.0% vs 40.7% (P<0.001); severe myelosuppression 0% vs 11.9% (P=0.013)
Tolerability endpoint context; reported lower infection probability
Open-label, NDMM; combination regimen context
Safety Profile Tolerability Multiple Myeloma

Hepatotoxicity Risk: IV ATO vs. Oral RIF

A meta-analysis of five randomized controlled trials comparing oral RIF to intravenous ATO found a significantly lower risk of grades 3–4 liver toxicity for oral RIF [1]. The risk ratio (RR) for liver toxicity with RIF was 0.77 (95% CI, 0.66–0.91) [1]. This indicates a 23% relative risk reduction for severe hepatotoxicity with the oral formulation compared to IV ATO.

Liver toxicity risk
Cross-study comparable
IV ATO ref. vs Oral RIF
RR 0.77 (95% CI 0.66–0.91) for grades 3–4 liver toxicity
Hepatic safety endpoint context; reported RR reduction
Meta-analysis of 5 RCTs in APL
Hepatotoxicity Safety Profile Acute Promyelocytic Leukemia

Particulate ATO DNA Damage Potency

In a cellular model of lung exposure, particulate arsenic trioxide (As₂O₃) was found to induce dramatically higher levels of oxidative DNA damage and reactive oxygen species (ROS) compared to soluble sodium arsenite (NaAsO₂) [1]. Specifically, particulate ATO generated significantly higher superoxide levels and DNA strand breaks in lung epithelial cell lines (BEAS-2B, HSAEC1-KT, SAE) at similar or lower concentrations [1].

DNA damage potency
Head-to-head
Particulate ATO induced dramatically higher oxidative DNA damage and superoxide vs soluble sodium arsenite
Physical form-dependent toxicological endpoint
In vitro lung epithelial cell models
Mechanism of Action Oxidative Stress Toxicology

Methylated Metabolite Apoptotic Potency

In vitro studies on NB4 APL cells demonstrate that the methylated metabolite of arsenic trioxide, methylarsine oxide (MAs(III)O), is a more potent inducer of apoptosis and growth inhibition than the parent compound, iAs(III) [1]. This is a class-level inference about the active species.

Metabolite activity
Class-level inference
Methylarsine oxide more potent inducer of apoptosis than parent iAs(III) in NB4 cells
Metabolite contributes to apoptotic endpoints; data to verify
Class-level; leukemia cell-line model
Metabolism Apoptosis Mechanism of Action

Arsenic Trioxide Application Scenarios


APL Standard-of-Care Supply

Intravenous ATO remains the benchmark for APL treatment due to its well-characterized efficacy and safety profile in combination with ATRA [1]. While oral alternatives like RIF show non-inferiority [2], IV ATO's established role in current guidelines and its direct PK bridging to novel oral formulations [3] make it the primary choice for clinical procurement.

Oral Formulation PK/PD Modeling

The availability of a directly comparable oral ATO formulation, SY-2101, with established bioequivalence to IV ATO [3] enables streamlined clinical trials and pharmacokinetic/pharmacodynamic modeling. This is a key application for researchers developing oral arsenic-based therapies or investigating route-dependent toxicity.

Multiple Myeloma Combination Therapy

The AVTD regimen's superior tolerability profile, with significantly lower infection rates (14.0% vs. 40.7%) and severe myelosuppression (0% vs. 11.9%) compared to VRD [4], supports the procurement of ATO for clinical trials or off-label use in multiple myeloma, particularly for older or frail patients.

Occupational Health and Toxicology Research

The clear demonstration that particulate ATO induces significantly higher oxidative DNA damage than soluble arsenite [5] makes it a critical reference standard for toxicological studies on inhalation hazards and for developing safe handling protocols in industrial and laboratory settings.

Application
Selection Property
Validation Focus
PML-RARα degradation research
Target engagement profile
PML-RARα degradation endpoint validation
Oral arsenic PK/PD modeling
Route-dependent exposure context
PK bridging endpoint analysis
Myeloma tolerability endpoint studies
Tolerability endpoint profile
Infection and myelosuppression endpoint monitoring
Particulate toxicology research
Physical form toxicological profile
Oxidative DNA damage endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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